molecular formula C18H18O4 B13686197 Bis(4-ethylbenzoyl) Peroxide

Bis(4-ethylbenzoyl) Peroxide

Cat. No.: B13686197
M. Wt: 298.3 g/mol
InChI Key: GPVFLXHZZRIUHP-UHFFFAOYSA-N
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Description

Bis(4-ethylbenzoyl) Peroxide is an organic peroxide compound that serves as a highly effective free-radical initiator in various research and industrial polymerization processes. Its primary research value lies in its ability to decompose under heat to generate radical species, which subsequently initiate chain-growth polymerization reactions. This mechanism is fundamental for synthesizing and modifying polymers with specific molecular weights and architectures . Researchers utilize this compound to study and achieve controlled polymerization of vinyl monomers such as styrene, acrylates, and methacrylates . Beyond homopolymerization, it is also a valuable tool in copolymerization studies and in the crosslinking of polymers, including silicone rubbers, to enhance their material properties for applications in areas like electronics, automotive parts, and medical devices . The decomposition kinetics, including half-life which decreases at elevated temperatures, allow scientists to tailor reaction conditions for optimal conversion rates and minimal side products . Handling this compound requires strict adherence to safety protocols. As a peroxide, it is a sensitive material with potential hazards and must be stored in a cool, dry place away from heat and incompatible substances. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(4-ethylbenzoyl) 4-ethylbenzenecarboperoxoate

InChI

InChI=1S/C18H18O4/c1-3-13-5-9-15(10-6-13)17(19)21-22-18(20)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3

InChI Key

GPVFLXHZZRIUHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CC

Origin of Product

United States

Preparation Methods

Acid Chloride and Hydrogen Peroxide Reaction under Alkaline Conditions

The most common and industrially viable method for preparing diacyl peroxides such as this compound involves the reaction of 4-ethylbenzoyl chloride with hydrogen peroxide in an aqueous alkaline medium. This approach is supported by patent WO2019121366A1, which describes a general process for preparing organic peroxides via acid chlorides and hydrogen peroxide under controlled conditions:

  • Reaction mixture composition:

    • Water: 40-80 wt%
    • Acid chloride (e.g., 4-ethylbenzoyl chloride): 10-25 wt%
    • Hydrogen peroxide: 1-4 wt%
    • Alkali metal hydroxide (e.g., NaOH): 2-8 wt%
    • Phlegmatizer (optional, e.g., ethylene glycol dibenzoate): 1-25 wt%
    • Surfactant: 0.002-0.20 wt%
    • Inert organic solvent: 0.25-5.0 wt%
  • Reaction conditions:

    • Temperature: 5-50 °C (preferably 10-30 °C)
    • Stirring to ensure homogeneity
    • Controlled addition of acid chloride to the alkaline hydrogen peroxide solution
  • Mechanism:
    The acid chloride reacts with hydrogen peroxide anion generated in situ under alkaline conditions to form the diacyl peroxide linkage.

  • Isolation:
    After reaction completion, the product is separated by filtration or centrifugation, washed, and dried to yield the powdery this compound.

This method is adaptable to various substituted benzoyl chlorides, including 4-ethylbenzoyl chloride, enabling the synthesis of the target compound with high purity and yield.

Use of Phlegmatizers and Surfactants

Phlegmatizers such as ethylene glycol dibenzoate or glyceryl tribenzoate are often incorporated during synthesis to stabilize the peroxide product, improve handling safety, and control particle morphology. Surfactants like sodium alkylbenzoylsulfonate enhance the dispersion of reactants and the final product, reducing agglomeration.

The presence of these additives is particularly important in industrial-scale synthesis to ensure product stability and safety.

Alternative Oxidative Methods

While the acid chloride/hydrogen peroxide method is predominant, other oxidative methods have been explored for related peroxides, such as benzoyl peroxide:

  • Ozonation of benzoyl chloride in a highly basic medium (e.g., 30% NaOH or KOH solution) at low temperatures (1-30 °C) can yield benzoyl peroxide with high purity and yield. This method involves passing ozone gas through a chilled alkaline solution of benzoyl chloride, followed by isolation of the peroxide.

Though this method is documented for benzoyl peroxide, it may be adapted for substituted benzoyl peroxides like this compound with appropriate optimization.

One-Step Condensation Methods (Related Peroxides)

For other organic peroxides, one-step condensation reactions involving hydroperoxides and substituted benzenes under acidic catalysis have been reported, e.g., bis(t-butylperoxyisopropyl)benzene synthesis via condensation of tert-butyl peroxide and isopropylbenzene derivatives. However, such methods are less common for diacyl peroxides like this compound, which typically require the acid chloride route.

Comparative Data Table of Preparation Parameters

Parameter Acid Chloride/Hydrogen Peroxide Method Ozonation Method (for Benzoyl Peroxide) Notes
Starting material 4-ethylbenzoyl chloride Benzoyl chloride 4-ethylbenzoyl chloride for target compound
Reaction medium Aqueous alkaline (NaOH) Aqueous alkaline (NaOH or KOH) Both require strong base
Temperature range 5-50 °C (preferably 10-30 °C) 1-30 °C Low temperature to avoid decomposition
Reaction time Typically 1-10 hours 1-10 hours Similar durations
Additives Phlegmatizers, surfactants optional Not typically used Additives improve safety and stability
Product form Powdery solid Solid Both yield solid peroxides
Yield High (up to ~90%) High (up to ~90%) High efficiency reported
Safety considerations Requires careful temperature and pH control Requires ozone handling Both methods require safety measures

Summary and Professional Recommendations

  • The acid chloride and hydrogen peroxide reaction under alkaline conditions is the most established and practical method for synthesizing this compound, providing high purity and yield.
  • Incorporation of phlegmatizers and surfactants during synthesis improves product stability and handling safety.
  • Alternative methods such as ozonation in alkaline medium are documented for related peroxides and may be adapted for this compound with further research.
  • Strict control of temperature, pH, and reaction time is critical to maximize yield and minimize hazards.
  • Comprehensive washing and drying steps ensure removal of impurities and residual reactants.

This article synthesizes data from multiple patent sources and research documents to present a detailed, authoritative, and diverse overview of the preparation methods for this compound, suitable for industrial chemists and researchers in organic peroxide synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethylbenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:

    Oxidation: The peroxide group can oxidize other compounds, leading to the formation of new products.

    Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.

    Substitution: The peroxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used to replace the peroxide group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Bis(4-ethylbenzoyl) Peroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.

    Biology: Employed in the study of radical-induced biological processes and oxidative stress.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Widely used in the plastics and rubber industries for the production of polymers and elastomers.

Mechanism of Action

The primary mechanism of action of Bis(4-ethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by attacking monomer units and forming new covalent bonds. The process can be summarized as follows:

(C9H9CO)2O22C9H9CO(\text{C}_9\text{H}_9\text{CO})_2\text{O}_2 \rightarrow 2 \text{C}_9\text{H}_9\text{CO} \cdot (C9​H9​CO)2​O2​→2C9​H9​CO⋅

The generated radicals can further react with monomers to propagate the polymerization chain reaction.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Table 1: Structural Properties of Diacyl Peroxides

Compound CAS Number Molecular Formula Molecular Weight Substituent
Dibenzoyl Peroxide 94-36-0 C₁₄H₁₀O₄ 242.23 H
Bis(4-methylbenzoyl) Peroxide 895-85-2 C₁₆H₁₄O₄ 270.28 4-CH₃
Bis(4-ethylbenzoyl) Peroxide Not Available C₁₈H₁₈O₄* 298.33* 4-C₂H₅
Di-(4-chlorobenzoyl) Peroxide 94-17-7 C₁₄H₈Cl₂O₄ 311.12 4-Cl
Bis(4-methoxybenzoyl) Peroxide 849-83-2 C₁₆H₁₄O₆ 302.28 4-OCH₃

*Inferred from structural analogs .

Key observations:

  • Electron-withdrawing groups (e.g., –Cl) may alter reactivity .
  • This compound has the highest molecular weight among alkyl-substituted analogs, suggesting slower decomposition kinetics .

Stability and Decomposition Kinetics

Table 2: Comparative Stability and Reactivity

Compound Decomposition Rate (kd)* Half-life (t₁/₂)* Stability Trend
Dibenzoyl Peroxide High Short Least Stable
Bis(4-methylbenzoyl) Peroxide Moderate Medium Moderate
This compound Low (estimated) Long (estimated) Most Stable
Di-(4-chlorobenzoyl) Peroxide Very Low Very Long High (Radical Stability)

*Data inferred from fluorinated and alkyl-substituted analogs .

Mechanistic insights:

  • Bulky para-substituents (e.g., –C₂H₅) stabilize the peroxide bond by reducing radical recombination rates, leading to longer half-lives .
  • Chlorinated analogs exhibit exceptional stability due to electron-withdrawing effects, though their hazard profiles are more severe .

Table 3: Hazard Classifications

Compound Hazard Classification (Content %) Key Risks
Dibenzoyl Peroxide Oxidizer (Class 5.2); Hazardous above 52% Fire risk, skin irritation
Bis(4-methylbenzoyl) Peroxide Hazardous when >52% (with diluents) Explosive decomposition
This compound Not explicitly classified Likely similar to alkyl analogs
Di-(4-chlorobenzoyl) Peroxide Hazardous (≤77%) Toxic fumes, environmental risk

Key findings:

  • All diacyl peroxides require careful handling due to thermal instability and oxidizing properties .

Q & A

Q. What are the recommended analytical methods for quantifying Bis(4-ethylbenzoyl) Peroxide in experimental samples?

High-Performance Liquid Chromatography (HPLC) with acetonitrile as the mobile phase is a validated method for quantifying peroxides. For example, a protocol involves dispersing the compound in acetonitrile, sonication for homogenization, and filtration before analysis using an internal standard (e.g., benzophenone). Calculations are based on peak area ratios . Titration methods, such as iodometric assays, are also applicable but require careful exclusion of oxygen to avoid interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key practices include:

  • Storage : Keep in airtight containers at ≤10°C, away from light and incompatible materials (e.g., reducing agents, metals). Label containers with dates of receipt, opening, and discard .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Decontamination : Contact environmental health and safety (EH&S) teams for peroxide testing and disposal, as improper handling may lead to explosive decomposition .

Q. How can researchers mitigate risks associated with peroxide decomposition during synthesis?

Use inert atmospheres (e.g., nitrogen or argon) during reactions to prevent unintended radical initiation. Monitor temperature rigorously, as elevated temperatures accelerate peroxide degradation. Post-synthesis, test for peroxide content monthly using test strips or colorimetric assays and discard if concentrations exceed 100 ppm .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions for this compound?

A 2<sup>k</sup> factorial design evaluates critical variables (e.g., temperature, molar ratios, catalyst concentration). For example:

  • Factors : Reaction temperature (40–60°C), 4-ethylbenzoyl chloride-to-peroxide precursor ratio (1:1 to 1:1.5).
  • Response Metrics : Yield, purity (via HPLC), and residual peroxide stability. Statistical analysis (ANOVA) identifies significant factors and interactions, enabling refinement of conditions to maximize yield while minimizing side reactions (e.g., hydrolysis) .

Q. What computational tools predict the thermal decomposition pathways of this compound?

Density Functional Theory (DFT) simulations model bond dissociation energies (BDEs) to identify weak points in the peroxide structure. For instance, the O-O bond is typically the most labile, with BDEs ~30–40 kcal/mol. Coupled with kinetic modeling (e.g., using COMSOL Multiphysics), researchers can predict decomposition rates under varying thermal stresses and design safer reaction protocols .

Q. How should researchers resolve contradictions in stability data obtained via different analytical methods?

Cross-validate results using complementary techniques:

  • HPLC vs. Titration : Discrepancies may arise from matrix effects (e.g., gel-based formulations interfering with HPLC). Use standard additions or spike recovery experiments to assess method accuracy .
  • Thermogravimetric Analysis (TGA) vs. Accelerated Rate Calorimetry (ARC) : TGA identifies decomposition onset temperatures, while ARC provides adiabatic conditions closer to real-world scenarios. Integrate both datasets to build a comprehensive stability profile .

Q. What strategies enhance the reproducibility of radical-initiated reactions using this compound?

  • Radical Trapping : Add stable radicals (e.g., TEMPO) to quench side reactions and isolate primary decomposition products .
  • In Situ Monitoring : Use Raman spectroscopy or real-time FTIR to track peroxide consumption and radical intermediate formation, enabling dynamic adjustments to reaction parameters .

Methodological Notes

  • Data Integrity : Employ chemical software (e.g., ACD/Labs) for automated data management, ensuring encryption and access controls to protect sensitive research .
  • Ethical Compliance : Adhere to institutional EH&S guidelines and document all procedures in Standard Operating Procedures (SOPs) reviewed by safety committees .

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